8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one is a complex organic compound that belongs to the family of tropane alkaloids. This compound features a unique bicyclic structure, which is central to its diverse biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in reduced forms with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines.
Scientific Research Applications
8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its biological activity, including its use in developing drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one can be compared to other tropane alkaloids, such as tropine and tropinone. While these compounds share a similar bicyclic structure, 8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one is unique due to the presence of the biphenyl group, which enhances its biological activity and specificity . This distinction makes it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
112922-78-8 |
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Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
8-[(4-phenylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C20H21NO/c22-20-12-18-10-11-19(13-20)21(18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-19H,10-14H2 |
InChI Key |
FWOIDRXBFYOFMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)CC1N2CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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